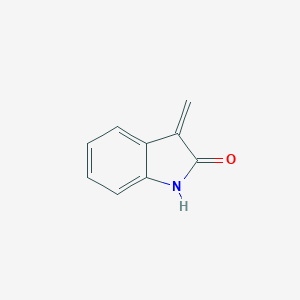

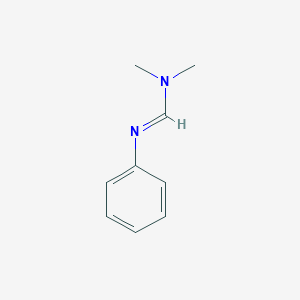

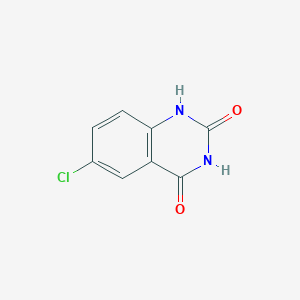

![molecular formula C2H4O B167794 Acetaldehyde, [1,2-14C] CAS No. 1632-97-9](/img/structure/B167794.png)

Acetaldehyde, [1,2-14C]

Vue d'ensemble

Description

Acetaldehyde, also known as ethanal, is an organic chemical compound with the formula CH₃CHO . It is a volatile, low-boiling, and highly flammable liquid characterized by its strong odor .

Synthesis Analysis

Acetaldehyde can be selectively produced in the gas phase by dehydrogenation over supported Cu catalysts and by oxidation with O2 over V and Mo based oxides . It can also be obtained by heating paraldehyde with a trace of acid .Molecular Structure Analysis

The molecular formula of acetaldehyde is C2H4O, and it has a molecular weight of 44.0526 . The structure of acetaldehyde can be represented as CH₃CHO .Chemical Reactions Analysis

Acetaldehyde is a highly reactive compound that exhibits all characteristic reactions of aldehydes, as well as those associated with an alkyl group in which hydrogen atoms are activated by the presence of a carbonyl group in the α position .Physical And Chemical Properties Analysis

Acetaldehyde is a colorless liquid or gas (above 69°F) with a pungent, fruity odor . It has a boiling point of 20.16 °C, a melting point of -123.5 °C, and a critical temperature of 181.5 °C . The relative density (t) is 0.8045-0.001325.t (t in °C), and the viscosity of the liquid at 20 °C is 0.21 mPa.s .Applications De Recherche Scientifique

NMR Spectroscopic Study of Acetaldehyde and Water Mixtures

Scheithauer et al. (2015) conducted a comprehensive study of chemical equilibria in mixtures of acetaldehyde and water using quantitative 1H- and 13C-NMR spectroscopy. This research helps understand the behavior of acetaldehyde in reactive multicomponent systems, which is critical in the chemical industry (Scheithauer et al., 2015).

Binding of Acetaldehyde to Proteins

Donohue, Tuma, and Sorrell (1983) investigated the binding of [14C]acetaldehyde to bovine serum albumin (BSA), demonstrating how acetaldehyde forms both stable and unstable adducts with proteins. This study is significant for understanding the molecular interactions of acetaldehyde in biological systems (Donohue, Tuma, & Sorrell, 1983).

Ethanol and Acetaldehyde in Fischer-Tropsch Synthesis

Tau et al. (1987) explored how ethanol is dehydrogenated to acetaldehyde in the Fischer-Tropsch synthesis, a process vital for the conversion of syngas to liquid fuels. Their work with 14C labeled ethanol provided insights into the reaction mechanisms and products in this synthesis (Tau, Robinson, Ross, & Davis, 1987).

Acetaldehyde Concentration and Risk Assessment in Beverages

Paiano et al. (2014) measured acetaldehyde concentration in various beverages consumed in Italy and assessed the potential cancer risk associated with it. Their study highlights the importance of monitoring and regulating acetaldehyde levels in consumer products for public health (Paiano et al., 2014).

Acetaldehyde Metabolism in the Rat Heart

Forsyth, Nagasawa, and Alexander (1973) researched on isolated rat hearts perfused with [1,2-14C] acetaldehyde, providing insights into how the heart metabolizes acetaldehyde. This study contributes to the understanding of acetaldehyde's role in mammalian physiology (Forsyth, Nagasawa, & Alexander, 1973).

Occupational Exposure Limits for Acetaldehyde

Araki et al. (2021) assessed the occupational exposure limits for acetaldehyde, emphasizing its implications in workplace safety and health. This research is pivotal in developing guidelines for safe exposure levels in industrial settings (Araki et al., 2021).

Preparation of Chloral-1,2-14C Hydrate

Weaner, Burghard, Blackburn, and Mendelson (1977) detailed the preparation of chloral-1,2-14C hydrate from acetaldehyde, which is essential for research in organic chemistry and pharmaceuticals (Weaner, Burghard, Blackburn, & Mendelson, 1977).

Low-Temperature Oxidation of Acetaldehyde

Tao et al. (2018) explored the low-temperature oxidation of acetaldehyde, which is crucial in understanding combustion and emission processes, especially for bio-derived fuels (Tao et al., 2018).

Safety And Hazards

Acetaldehyde is a flammable liquid and a potential occupational carcinogen . Exposure to acetaldehyde can occur via inhalation, ingestion, skin and/or eye contact. Acute exposure results in eye, upper respiratory, and skin irritation. Elevated levels can lead to nausea, vomiting, headache, and unconsciousness .

Orientations Futures

Propriétés

IUPAC Name |

acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O/c1-2-3/h2H,1H3/i1+2,2+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHGUXGNUITLKF-XPULMUKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[14CH3][14CH]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401316448 | |

| Record name | Acetaldehyde-14C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

48.038 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetaldehyde, [1,2-14C] | |

CAS RN |

1632-97-9 | |

| Record name | Acetaldehyde-14C2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1632-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetaldehyde-14C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

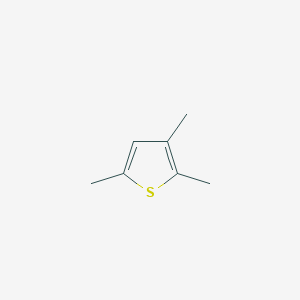

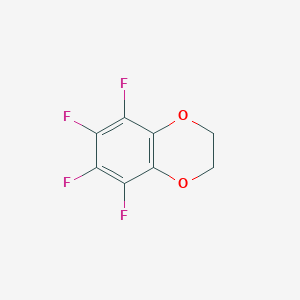

![4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B167712.png)

![Thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B167717.png)